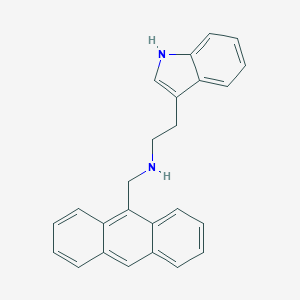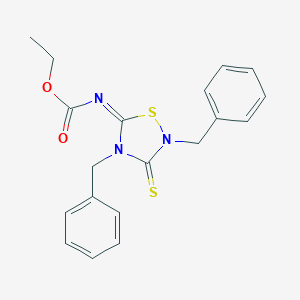
3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone, also known as PD153035, is a small molecule tyrosine kinase inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane receptor that plays a crucial role in the regulation of cell growth and survival.
Mécanisme D'action
3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone is a competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase domain. Binding of 3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone to EGFR prevents the autophosphorylation of tyrosine residues in the receptor, which is necessary for downstream signaling. Inhibition of EGFR signaling by 3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone leads to the activation of pro-apoptotic pathways and the inhibition of cell proliferation.
Biochemical and Physiological Effects
3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone has been shown to have potent anti-tumor activity in preclinical models of cancer. Inhibition of EGFR signaling by 3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone leads to the induction of apoptosis and the inhibition of cell proliferation in cancer cell lines. 3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. In addition to its anti-tumor activity, 3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone has been shown to have anti-inflammatory and anti-angiogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone is a potent and selective inhibitor of EGFR, which makes it an ideal tool for studying the role of EGFR signaling in cancer and other diseases. However, 3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone has some limitations for lab experiments. 3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone is a small molecule inhibitor, which means that it may have off-target effects on other kinases. In addition, 3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
For research on 3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone include the development of more potent and selective EGFR inhibitors, the identification of biomarkers to predict response to EGFR inhibitors, and the evaluation of combination therapies with 3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone and other targeted therapies or immunotherapies.
Méthodes De Synthèse
3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone can be synthesized using a multi-step process that involves the condensation of 2,6-dichloroaniline with propyl isocyanate to form 3-(2,6-dichlorophenyl)-2-propylurea. This intermediate is then reacted with ethyl oxalyl chloride to form 3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone. The final product can be purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in cancer treatment. EGFR is overexpressed in a variety of human cancers, including non-small cell lung cancer, breast cancer, and head and neck cancer. Inhibition of EGFR signaling by 3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone has been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines. 3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
Propriétés
Formule moléculaire |
C17H14Cl2N2O |
|---|---|
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
3-(2,6-dichlorophenyl)-2-propylquinazolin-4-one |
InChI |
InChI=1S/C17H14Cl2N2O/c1-2-6-15-20-14-10-4-3-7-11(14)17(22)21(15)16-12(18)8-5-9-13(16)19/h3-5,7-10H,2,6H2,1H3 |
Clé InChI |
ROAWTVMPBDXHRS-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC=C3Cl)Cl |
SMILES canonique |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290157.png)
![3-Phenyl-5,6,7,8-tetrafluoroisoxazolo[5,4-b]quinoline](/img/structure/B290158.png)
![5,6,7,8-Tetrafluoro-3-methylisoxazolo[5,4-b]quinoline](/img/structure/B290159.png)
![3-tert-butyl-5,6,7,8-tetrafluoro-1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290160.png)
![5,6,7,8-tetrafluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290162.png)

![methyl 8-phenyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B290164.png)
![dimethyl 7-phenyl-7H-dithieno[2,3-b:3,2-d]pyrrole-2,5-dicarboxylate](/img/structure/B290165.png)
![1,5-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}naphthalene](/img/structure/B290168.png)
![1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene](/img/structure/B290169.png)
![{[2-(4-{2-[(Carboxymethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B290172.png)
![Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate](/img/structure/B290174.png)
![Ethyl 4-benzyl-5-[(ethoxycarbonyl)imino]-1,2,4-dithiazolidin-3-ylidenecarbamate](/img/structure/B290175.png)
